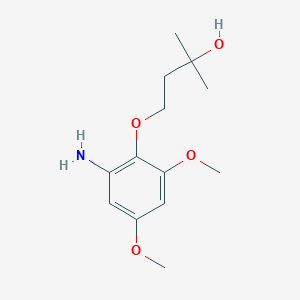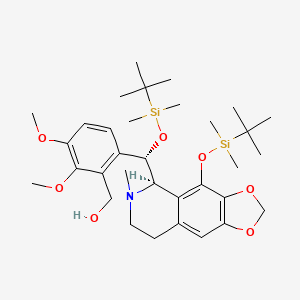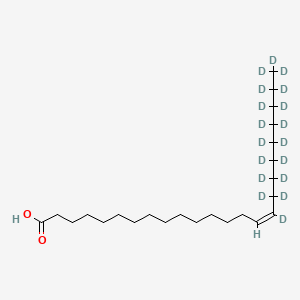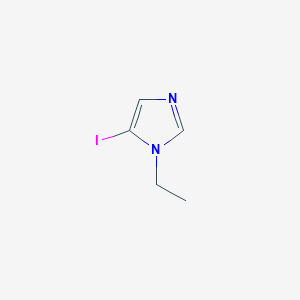
1-Ethyl-5-iodo-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-iodo-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an iodine atom at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iodo-1h-imidazole typically involves the iodination of 1-ethylimidazole. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. This can be achieved using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like hydrogen peroxide (H2O2) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and solvent-free reactions are explored to meet these demands .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-iodo-1h-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-ethyl-5-azido-1h-imidazole, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
1-Ethyl-5-iodo-1h-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-iodo-1h-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl group can affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity .
Comparison with Similar Compounds
1-Ethyl-1h-imidazole: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-1h-imidazole: Lacks the ethyl group, affecting its chemical properties and biological activity.
1-Methyl-5-iodo-1h-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Ethyl-5-iodo-1h-imidazole is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical and biological properties. The presence of iodine enhances its reactivity in substitution and coupling reactions, while the ethyl group influences its solubility and bioavailability .
Properties
Molecular Formula |
C5H7IN2 |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
1-ethyl-5-iodoimidazole |
InChI |
InChI=1S/C5H7IN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3 |
InChI Key |
LLVANSIXQRXBMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


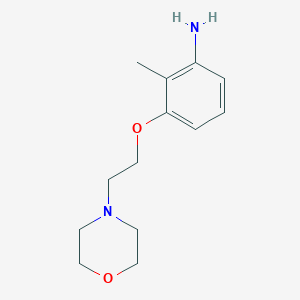
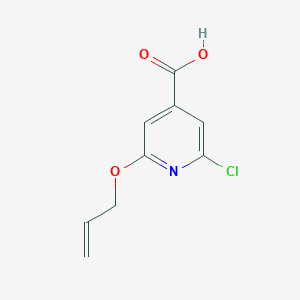
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
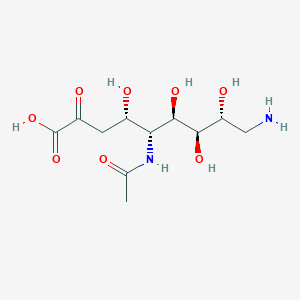

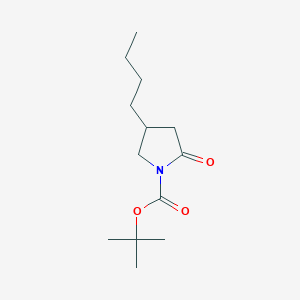
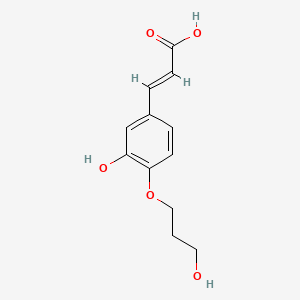
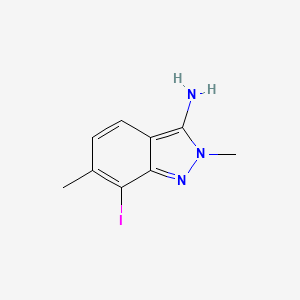
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)


